chemical and physical properties of methyl 3-methyl-2-oxobut-3-enoate
chemical and physical properties of methyl 3-methyl-2-oxobut-3-enoate
An In-Depth Technical Guide to the Chemical and Physical Properties of Methyl 3-Methyl-2-oxobut-3-enoate
Authored by: A Senior Application Scientist
Introduction
Methyl 3-methyl-2-oxobut-3-enoate is an α,β-unsaturated ketoester, a class of organic compounds characterized by a conjugated system comprising a ketone, an alkene, and an ester functional group. This arrangement of functional groups imparts a unique electronic and reactive profile, making it a potentially valuable synthon in organic chemistry. Its structure suggests a propensity for a variety of chemical transformations, including conjugate additions and cycloadditions, rendering it an interesting target for researchers in synthetic methodology and drug discovery. This guide provides a comprehensive overview of its known and predicted chemical and physical properties, reactivity, and potential applications, grounded in established chemical principles and data from analogous structures.
Chemical and Physical Properties
Direct experimental data for methyl 3-methyl-2-oxobut-3-enoate is not extensively reported in publicly accessible databases. However, its properties can be reliably predicted based on its structure and comparison with structurally similar compounds.
Structure and Nomenclature
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Systematic Name: Methyl 3-methyl-2-oxobut-3-enoate
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Other Names: Methyl 2-keto-3-methyl-3-butenoate
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Molecular Formula: C₆H₈O₃
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Molecular Weight: 128.13 g/mol
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CAS Number: 114389-15-4
Predicted Physical Properties
The following table summarizes the predicted physical properties of methyl 3-methyl-2-oxobut-3-enoate. These predictions are derived from computational models and comparison with analogous compounds like methyl vinyl ketone and methyl acrylate.
| Property | Predicted Value | Notes |
| Boiling Point | ~150-170 °C | Estimated based on the boiling points of related α,β-unsaturated carbonyl compounds. |
| Melting Point | < 0 °C | Expected to be a liquid at room temperature. |
| Density | ~1.05 g/cm³ | Typical for a small organic ester. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone). Limited solubility in water. | |
| Appearance | Expected to be a colorless to pale yellow liquid. |
Spectroscopic Characterization
The spectroscopic data for methyl 3-methyl-2-oxobut-3-enoate can be predicted based on the characteristic signals of its functional groups.
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¹H NMR (Proton Nuclear Magnetic Resonance):
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The vinyl protons (=CH₂) are expected to appear as two distinct signals in the region of 5.5-6.5 ppm.
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The methyl group attached to the double bond (-C(CH₃)=) would likely resonate around 1.8-2.2 ppm.
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The methyl ester protons (-OCH₃) are anticipated to be a singlet at approximately 3.7-3.9 ppm.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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The carbonyl carbons of the ketone and ester are expected in the downfield region, with the ketone C=O around 190-200 ppm and the ester C=O around 165-175 ppm.
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The olefinic carbons (=C< and =CH₂) would appear in the range of 125-145 ppm.
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The methyl carbons would be found in the upfield region of the spectrum.
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IR (Infrared) Spectroscopy:
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A strong absorption band for the C=O stretch of the conjugated ketone is expected around 1680-1700 cm⁻¹.
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The C=O stretch of the ester group will likely appear at a higher frequency, around 1720-1740 cm⁻¹.
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The C=C double bond stretch should be visible in the 1620-1640 cm⁻¹ region.
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Mass Spectrometry:
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The molecular ion peak (M⁺) would be observed at m/z = 128.13.
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Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) and the carbonyl group (CO).
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Reactivity and Synthetic Utility
The reactivity of methyl 3-methyl-2-oxobut-3-enoate is dominated by the electrophilic nature of the conjugated system.
Michael Addition
The β-carbon of the α,β-unsaturated system is highly electrophilic and susceptible to nucleophilic attack in a conjugate addition reaction, also known as the Michael addition. A wide range of nucleophiles, including enolates, amines, and thiols, can add to this position.
Causality of Reactivity: The electron-withdrawing nature of both the ketone and the ester groups polarizes the C=C double bond, creating a partial positive charge on the β-carbon, making it the primary site for nucleophilic attack.
Diagram of Michael Addition
Caption: Generalized workflow of a Michael addition reaction.
Diels-Alder Reaction
The electron-deficient double bond in methyl 3-methyl-2-oxobut-3-enoate makes it an excellent dienophile in Diels-Alder reactions. It can react with a variety of dienes to form six-membered rings, a powerful transformation for the construction of complex cyclic systems.
Experimental Insight: The stereoselectivity and regioselectivity of the Diels-Alder reaction can often be controlled by the choice of diene and the use of Lewis acid catalysts.
Other Potential Reactions
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Epoxidation: The double bond can be epoxidized using reagents like m-CPBA to form an electrophilic epoxide ring.
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Reduction: The ketone and the double bond can be selectively reduced using various reducing agents. For instance, sodium borohydride would likely reduce the ketone, while catalytic hydrogenation could reduce both the C=C and C=O bonds.
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Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-methyl-2-oxobut-3-enoic acid.
Synthesis
While specific, high-yield synthetic routes directly to methyl 3-methyl-2-oxobut-3-enoate are not widely published, a plausible approach would be through a Mannich-type reaction followed by elimination.
Proposed Synthetic Protocol
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Mannich Reaction: Reaction of methyl acetoacetate with formaldehyde and a secondary amine (e.g., dimethylamine) would generate a Mannich base.
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Quaternization: The resulting amino group is quaternized by treatment with an alkyl halide, such as methyl iodide.
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Hofmann Elimination: Subsequent treatment with a base (e.g., sodium hydroxide) would induce an elimination reaction to form the desired α,β-unsaturated system.
Diagram of Proposed Synthesis
Caption: A potential synthetic workflow for methyl 3-methyl-2-oxobut-3-enoate.
Applications in Research and Drug Development
As a versatile building block, methyl 3-methyl-2-oxobut-3-enoate holds potential in several areas:
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Medicinal Chemistry: The α,β-unsaturated ketone moiety is a known pharmacophore that can act as a covalent inhibitor by reacting with nucleophilic residues (like cysteine) in target proteins. This makes it a valuable scaffold for designing targeted therapeutics.
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Polymer Chemistry: Its reactive double bond allows it to participate in polymerization reactions, potentially leading to the development of novel polymers with unique properties.
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Fine Chemical Synthesis: It can serve as a starting material for the synthesis of a wide range of more complex molecules, including natural products and other biologically active compounds.
Safety and Handling
Given its structure as an α,β-unsaturated ketone, methyl 3-methyl-2-oxobut-3-enoate should be handled with care. Compounds of this class are often lachrymators and skin irritants. They can also be potent alkylating agents. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
Methyl 3-methyl-2-oxobut-3-enoate is a molecule with significant synthetic potential due to its array of functional groups and inherent reactivity. While detailed experimental data is sparse, its chemical and physical properties can be reliably predicted through an understanding of fundamental organic chemistry principles and comparison with analogous structures. Its utility as a Michael acceptor and a dienophile in Diels-Alder reactions makes it a valuable tool for the construction of complex molecular architectures. As research in synthetic methodology and drug discovery continues to advance, the applications of such versatile building blocks are likely to expand.
References
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PubChem. Methyl 3-methyl-2-oxobut-3-enoate. National Center for Biotechnology Information. [Link]
